2-[(3-methylphenoxy)methyl]-1H-benzimidazole
Description
2-[(3-Methylphenoxy)methyl]-1H-benzimidazole is a benzimidazole derivative featuring a benzimidazole core substituted at the 2-position with a (3-methylphenoxy)methyl group. Benzimidazoles are heterocyclic aromatic compounds formed by the fusion of benzene and imidazole rings, known for their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties . The substitution pattern in this compound introduces a methyl group at the meta position of the phenoxy moiety, which may influence its lipophilicity, electronic properties, and biological interactions.
Properties
IUPAC Name |
2-[(3-methylphenoxy)methyl]-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-11-5-4-6-12(9-11)18-10-15-16-13-7-2-3-8-14(13)17-15/h2-9H,10H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHGFRGJUURRDBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(3-methylphenoxy)methyl]-1H-benzimidazole typically involves the reaction of 3-methylphenol with benzimidazole in the presence of a suitable base and solvent. The reaction conditions often include heating and stirring to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and the use of catalysts to improve yield and efficiency .
Chemical Reactions Analysis
2-[(3-methylphenoxy)methyl]-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzimidazole ring or the phenoxy group are replaced by other groups.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that 2-[(3-methylphenoxy)methyl]-1H-benzimidazole exhibits potent anticancer activity. For instance, derivatives of benzimidazole have been synthesized and tested against various cancer cell lines, showing notable antiproliferative effects. One study indicated that specific derivatives displayed significant inhibition of the MDA-MB-231 breast cancer cell line with minimal inhibitory concentrations comparable to established chemotherapeutic agents .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Research indicates that benzimidazole derivatives demonstrate activity against both gram-positive and gram-negative bacteria, as well as antifungal properties against strains like Candida albicans and Aspergillus niger. The structure-activity relationship studies suggest that modifications in the benzimidazole core can lead to enhanced antimicrobial potency .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has shown promising anti-inflammatory effects. Studies have reported significant reductions in edema and inflammatory markers in animal models when treated with this compound, indicating its potential as a therapeutic agent for inflammatory diseases .
Case Study: Anticancer Activity
A study conducted by researchers synthesized a series of benzimidazole derivatives, including this compound, which were evaluated for their anticancer properties against various cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutics, highlighting their potential as effective cancer treatments .
Case Study: Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity of benzimidazole derivatives against multi-drug resistant bacterial strains. The study demonstrated that this compound displayed superior activity compared to traditional antibiotics, suggesting its utility in combating resistant infections .
Data Tables
Mechanism of Action
The mechanism of action of 2-[(3-methylphenoxy)methyl]-1H-benzimidazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes in microorganisms or cancer cells. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The biological activity of benzimidazole derivatives is highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of 2-[(3-methylphenoxy)methyl]-1H-benzimidazole with structurally similar compounds:
Key Observations:
- However, it is less lipophilic than the 3,4-dimethylphenoxy derivative .
- Electron Effects: Chloro substituents (e.g., 2-[(2-chlorophenoxy)methyl]-1H-benzimidazole) introduce electron-withdrawing effects, which may enhance binding to electron-rich biological targets, whereas methyl groups are electron-donating, possibly favoring interactions with hydrophobic pockets .
- Bioactivity Trends: Nitro-substituted derivatives (e.g., 2-(2-nitrophenyl)-1H-benzimidazole 5-carboxylic acid) exhibit strong analgesic activity, emphasizing the role of nitro groups in modulating central nervous system targets .
Pharmacological and Antimicrobial Activity
- Antimicrobial Potential: Compounds like 2-[(2-chlorophenoxy)methyl]-1H-benzimidazole and derivatives with extended ethoxy chains (e.g., compounds 79 and 80 in ) show potent activity against Helicobacter pylori (MBC = 0.5 µg/mL). The methylphenoxy group in the target compound may offer moderate activity, though further studies are needed .
- Proton Pump Inhibition: Analogous structures, such as AG-1749 (a benzimidazole sulfoxide), inhibit (H⁺/K⁺)-ATPase by reacting with cysteine residues, suggesting that the target compound’s phenoxymethyl group could be optimized for similar mechanisms .
Research Findings and Data Tables
Table 2: Physicochemical Properties
Biological Activity
2-[(3-methylphenoxy)methyl]-1H-benzimidazole is a compound belonging to the benzimidazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . The structure consists of a benzimidazole core substituted with a 3-methylphenoxy group, which enhances its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the methylphenoxy group may enhance binding affinity, while the benzimidazole core contributes to its pharmacological properties.
- Redox Reactions : The compound can participate in redox reactions due to its electronic properties, modulating various biological pathways.
- Target Interactions : Studies indicate interactions with DNA and proteins involved in disease pathways, which are crucial for understanding its therapeutic effects.
Biological Activities
The compound exhibits a range of biological activities:
- Anticancer Activity : Several studies have highlighted its antiproliferative effects against various cancer cell lines. For instance, it has shown significant inhibition percentages against breast cancer (MDA-MB-468) and melanoma (SK-MEL-5) cell lines .
| Cell Line | % Inhibition |
|---|---|
| MDA-MB-468 | 84.83% |
| SK-MEL-5 | 81.58% |
| T-47 D | 90.47% |
| SR leukemia | 84.32% |
- Antimicrobial Activity : Benzimidazole derivatives, including this compound, have demonstrated antimicrobial properties against various pathogens. For example, they have been tested against Staphylococcus aureus and Escherichia coli, showing promising results comparable to standard antibiotics .
Case Studies
- In Vitro Anticancer Evaluation : A series of synthesized benzimidazole derivatives were evaluated for their anticancer activity at the National Cancer Institute (NCI). Among them, derivatives similar to this compound exhibited notable growth inhibition in multiple cancer types .
- Structure-Activity Relationship (SAR) : Research has established that modifications in the structure significantly affect the biological activity of benzimidazole derivatives. For instance, the introduction of electron-donating groups has been correlated with enhanced anticancer efficacy .
Q & A
Q. What are the optimal synthetic pathways for 2-[(3-methylphenoxy)methyl]-1H-benzimidazole, and how do reaction conditions influence product yield?
Methodological Answer: The synthesis of benzimidazole derivatives typically involves cyclization reactions between o-phenylenediamine and carboxylic acid derivatives. For this compound, key pathways include:
- Acid-catalyzed cyclization : Reacting o-phenylenediamine with m-toluic acid in polyphosphoric acid (PPA) under reflux, which promotes dehydration and cyclization. Excess PPA acts as both a catalyst and solvent, achieving yields of ~65–75% .
- Acyl chloride intermediates : Using m-toluoyl chloride with o-phenylenediamine in toluene under reflux, followed by intramolecular cyclization. This method avoids side reactions like oxidation of methyl groups, common in strongly acidic conditions .
Q. Critical Factors :
Q. How can spectroscopic and crystallographic data validate the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- X-ray Crystallography : CCDC deposition numbers (e.g., 1013218) provide bond lengths and angles. For example, the benzimidazole ring typically shows planarity (deviation <0.05 Å), and the CH₂ linker adopts a staggered conformation .
Validation : Compare experimental data with computational simulations (e.g., DFT) to resolve ambiguities in tautomeric forms or stereochemistry .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for anticancer activity?
Methodological Answer:
- Substituent Analysis :
- Phenoxy group : Electron-withdrawing groups (e.g., -Br, -CF₃) at the para position enhance DNA intercalation, as seen in derivatives with IC₅₀ values <10 µM against A549 lung cancer cells .
- Methyl group : Retaining the 3-methyl group on the phenoxy moiety improves lipophilicity (logP ~3.2), enhancing membrane permeability .
- Targeted Modifications :
Data-Driven Design : Use in vitro cytotoxicity assays (e.g., MTT) paired with molecular docking (AutoDock Vina) to prioritize substituents with high binding affinity (∆G < −8 kcal/mol) .
Q. What computational strategies resolve contradictions in experimental data, such as unexpected biological activity or synthetic yields?
Methodological Answer:
- Molecular Dynamics (MD) Simulations :
- Density Functional Theory (DFT) :
Case Study : A 2022 study resolved low anti-inflammatory activity of a derivative by identifying solvent-dependent aggregation via MD, leading to revised solubility protocols .
Q. How do excited-state intramolecular proton transfer (ESIPT) mechanisms in benzimidazole derivatives influence their fluorescence sensing applications?
Methodological Answer:
- Mechanistic Insights :
- Application in Sensing :
- Metal ion detection : Cu²⁺ quenches fluorescence via chelation (Ksv ~1.5 × 10⁴ M⁻¹), while Zn²⁺ enhances emission due to restricted ESIPT .
- Optimization : Introduce electron-donating groups (e.g., -OCH₃) on the benzimidazole core to stabilize the enol form, improving quantum yield (Φ from 0.2 to 0.6) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
